molecular formula C9H14N5O4P B000777 Tenofovir CAS No. 147127-20-6

Tenofovir

Cat. No. B000777
CAS RN: 147127-20-6
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-ZCFIWIBFSA-N
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Description

Tenofovir is a nucleotide analog used in combination with other medicines for the treatment of the infection caused by the human immunodeficiency virus (HIV) . It is also used to treat hepatitis B virus and HIV . Tenofovir is administered orally, especially in the form of its fumarate .


Synthesis Analysis

Tenofovir synthesis involves a biocatalytic key step accomplished either via stereoselective reduction using an alcohol dehydrogenase or via kinetic resolution using a lipase. The key ®-intermediate is transformed into tenofovir through a “one-pot” aminolysis–hydrolysis of ®-acetate in NH3-saturated methanol, alkylation of the resulting ®-alcohol with tosylated diethyl (hydroxymethyl) phosphonate, and bromotrimethylsilane (TMSBr)-mediated cleavage of the formed phosphonate ester into the free phosphonic acid .


Molecular Structure Analysis

Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It has significant molecular interactions with the ACE2 residues involved in the recognition of the spike protein .


Chemical Reactions Analysis

The key ®-intermediate of Tenofovir is transformed into tenofovir through a “one-pot” aminolysis–hydrolysis of ®-acetate in NH3-saturated methanol, alkylation of the resulting ®-alcohol with tosylated diethyl (hydroxymethyl) phosphonate, and bromotrimethylsilane (TMSBr)-mediated cleavage of the formed phosphonate ester into the free phosphonic acid .


Physical And Chemical Properties Analysis

Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . Its structural and dynamic properties have been investigated by thermal analysis, Fourier transform infrared spectroscopy, solid-state NMR, and powder X-ray diffraction .

Scientific Research Applications

HIV Prevention

Tenofovir is used in the prevention of HIV infections . It is especially useful for short-acting, on-demand, user-controlled applications . Topical inserts containing Tenofovir have been developed that can be applied vaginally or rectally . These inserts are a simple, low-cost, and discreet option that can be self-administered before and after coitus .

HIV Treatment

Tenofovir is a mainstay of many antiretroviral therapy combinations . It is one of the newer, more tolerable, nucleotide reverse transcriptase inhibitors on the market . It is used in combination with other agents to control viral replication and prevent complications .

Hepatitis B Treatment

Tenofovir is also used in the management of Hepatitis B virus (HBV) . It has contributed to significant improvements in controlling HBV and reducing the incidence of cirrhosis and hepatocellular carcinoma due to HBV .

Post-Exposure Prophylaxis

Tenofovir is used in post-exposure prophylaxis . This involves taking antiretroviral medicines after being potentially exposed to HIV to prevent becoming infected .

Pre-Exposure Prophylaxis

Tenofovir is also used in pre-exposure prophylaxis . This involves people who are at very high risk for HIV taking HIV medicines daily to lower their chances of getting infected .

Drug Resistance Prevention

Tenofovir has been found to be less likely to lead to drug resistance compared to other antiretroviral drugs . This is especially important in the context of HIV prevention, where drug resistance can significantly impact the effectiveness of prevention strategies .

Topical Application for HIV Prevention

Tenofovir has been used in the development of topical inserts for effective on-demand vaginal and rectal HIV prevention . These inserts contain Tenofovir and are designed to be self-administered before and after coitus .

Adherence Support Programs

Tenofovir is part of comprehensive adherence support programs that assist participants with the mechanics of applicator use, timing and dosing, avoidance of gel sharing, and incorporation of gel use into their daily routines .

Mechanism of Action

Target of Action

Tenofovir is a nucleotide analog that primarily targets the HIV-1 reverse transcriptase and hepatitis B virus . It is also effective against the herpes simplex virus-2 . The primary role of these targets is to facilitate the replication of the respective viruses within host cells.

Mode of Action

Tenofovir, in its active form, tenofovir diphosphate, inhibits the activity of HIV-1 reverse transcriptase by competing with its natural nucleotide counterpart, deoxyadenosine 5’-triphosphate, for incorporation into newly synthesized viral DNA . Once incorporated, it leads to termination of DNA elongation and stops further DNA synthesis .

Biochemical Pathways

Tenofovir’s action affects several biochemical pathways. It interferes with the HIV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . In the context of renal dysfunction, Tenofovir-induced acute renal failure (TDF-I-ARF) has been associated with cellular accumulation and efflux, mitochondrial dysfunctions, oxidative and endoplasmic reticulum (ER) stress, and inflammation .

Pharmacokinetics

Tenofovir, in its parent form, is associated with poor membrane permeability and low oral bioavailability . These prodrugs are designed to deliver the active metabolite to target cells more efficiently than TDF at lower doses, thereby reducing systemic exposure to Tenofovir .

Result of Action

The molecular and cellular effects of Tenofovir’s action include a significant reduction in the viral load in HIV-infected patients . In phase 3 clinical trials, Tenofovir presented similar efficacy to Efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . Tenofovir has been associated with renal and bone toxicities .

Action Environment

Environmental factors such as temperature can influence the stability of Tenofovir. For instance, thermal degradation at 60°C for 8 hours resulted in the formation of five different degradants of Tenofovir Disoproxil Fumarate (TDF), potentially impacting the stability of TDF via different pathways . Additionally, the efficacy of Tenofovir can be influenced by the presence of other antiviral drugs in the system .

Safety and Hazards

Tenofovir can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is also harmful if swallowed .

properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040132
Record name Tenofovir
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Molecular Weight

287.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Tenofovir
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Solubility

1.87e+00 g/L
Record name Tenofovir
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Mechanism of Action

Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma.
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Product Name

Tenofovir

CAS RN

147127-20-6
Record name Tenofovir
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Record name ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
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Record name TENOFOVIR ANHYDROUS
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Record name Tenofovir
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Melting Point

276 - 280 °C
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
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Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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